Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate
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Overview
Description
Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a heterocyclic compound that belongs to the pyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions often require refluxing in organic solvents such as xylene or butanol, and the use of bases like sodium methoxide (MeONa) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridazines and pyridazinones, which can have different biological and chemical properties .
Scientific Research Applications
Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, tyrosine kinase inhibitor, and cyclin-dependent kinase inhibitor.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities, including anti-inflammatory and analgesic properties.
Uniqueness
Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-amino-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, emphasizing its medicinal chemistry applications.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : C10H14N4O2
- Molecular Weight : 222.24 g/mol
- CAS Number : 1474036-13-9
The structure features an ethyl ester group and an amino functional group, which are crucial for its reactivity and biological activity. The unique pyridazine framework allows for various chemical modifications that can enhance its therapeutic potential .
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, potentially interacting with various biological targets.
- Cyclization Reactions : The compound can undergo cyclization to form derivatives that may exhibit enhanced biological properties.
- Receptor Interaction : Similar compounds have been shown to interact with specific receptors involved in disease pathways, indicating a potential for this compound to act on similar targets .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance:
- 7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones have been reported to possess anticancer activity due to their ability to inhibit key enzymes involved in tumor growth.
Antimicrobial Activity
The compound may also have antimicrobial properties. Variants of pyridazine compounds are known for their efficacy against various pathogens:
- Thienopyrimidines , which share a similar reactivity profile, have demonstrated significant antimicrobial effects in clinical settings.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other related compounds reveals insights into its potential applications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-hydroxy-7,8-dihydropyrido[4,3-c]pyridazine-6-carboxylate | Hydroxyl group instead of amino | Potentially similar activity |
7-Aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones | Aryl substituents | Anticancer properties reported |
Thienopyrimidines | Different heterocyclic system | Antimicrobial properties |
This table illustrates how variations in substituents and functional groups can influence biological activity and chemical reactivity.
Case Studies and Research Findings
Recent studies have explored the synthesis and therapeutic potential of related compounds in the context of various diseases:
- Antitumor Agents : Compounds derived from pyrido[2,3-d]pyrimidines have been highlighted for their effectiveness as antitumor agents targeting specific cancer pathways such as tyrosine kinases.
- Antimicrobial Agents : Research into pyrimidine derivatives has shown promise in treating infections caused by resistant bacterial strains.
These findings suggest that this compound could serve as a scaffold for developing new pharmaceuticals targeting a variety of diseases.
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-amino-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c1-2-16-10(15)14-4-3-8-7(6-14)5-9(11)13-12-8/h5H,2-4,6H2,1H3,(H2,11,13) |
InChI Key |
XNIBDJVAWIHXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN=C(C=C2C1)N |
Origin of Product |
United States |
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